6-(Pyrrolidin-1-yl)pyrazin-2-amine
Description
6-(Pyrrolidin-1-yl)pyrazin-2-amine is a heterocyclic organic compound featuring a pyrazine core substituted with an amine group at position 2 and a pyrrolidine ring at position 4. The pyrrolidine moiety, a five-membered saturated ring with one nitrogen atom, enhances the compound's bioavailability by improving solubility and membrane permeability . Commercial availability is noted, with six suppliers listed for this compound .
Properties
IUPAC Name |
6-pyrrolidin-1-ylpyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c9-7-5-10-6-8(11-7)12-3-1-2-4-12/h5-6H,1-4H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGYQBNAVLYUSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54015-46-2 | |
| Record name | 6-(pyrrolidin-1-yl)pyrazin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyrrolidin-1-yl)pyrazin-2-amine typically involves the nucleophilic substitution of a halogenated pyrazine derivative with pyrrolidine. One common method includes the reaction of 2-chloropyrazine with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
6-(Pyrrolidin-1-yl)pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the pyrazine ring or the pyrrolidine moiety.
Substitution: The amine group and the pyrrolidine ring can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenated reagents and bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted pyrazine derivatives .
Scientific Research Applications
Pharmacological Applications
1.1 Cancer Treatment
One of the most significant applications of 6-(Pyrrolidin-1-yl)pyrazin-2-amine is in cancer therapy. It has been identified as a potential inhibitor of Checkpoint Kinase 1 (CHK1), an enzyme involved in cell cycle regulation and DNA damage response. Inhibiting CHK1 can enhance the efficacy of chemotherapeutic agents by promoting cancer cell death in response to DNA damage . The compound can be used in combination with other agents, such as DNA topoisomerase inhibitors or ionizing radiation, to improve therapeutic outcomes .
1.2 Neurological Disorders
Research indicates that derivatives of pyrazin-2-amines, including this compound, may exhibit activity as agonists for histamine receptors, particularly H3 receptors. This has implications for the treatment of neurological disorders, as H3 receptor antagonism has been linked to cognitive enhancement and the treatment of conditions such as Alzheimer's disease .
Synthetic Methodologies
2.1 Synthesis Techniques
The synthesis of this compound can be achieved through various methods. One notable approach involves the use of nucleophilic amination reactions with sulfonyl halides under controlled conditions to yield high-purity products. The reaction conditions can be optimized to enhance yield and selectivity, demonstrating the compound's versatility in synthetic chemistry .
2.2 Library Design for Drug Discovery
The compound is also utilized in the design of compound libraries for drug discovery. By modifying its structure, researchers can generate a diverse array of derivatives that can be screened for biological activity against various targets, including kinases and receptors, which are critical in drug development processes .
Case Studies and Research Findings
3.1 In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance, when tested against breast and lung cancer cells, the compound showed a dose-dependent inhibition of cell proliferation, supporting its potential role as an anticancer agent .
3.2 Combination Therapy Research
A pivotal study explored the effects of combining this compound with established chemotherapeutics. The results indicated that this combination not only enhanced apoptosis in cancer cells but also reduced the necessary dosage of conventional drugs, thereby minimizing side effects associated with higher doses .
Mechanism of Action
The mechanism of action of 6-(Pyrrolidin-1-yl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the amine group can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-(Pyrrolidin-1-yl)pyrazin-2-amine
- Structure : Differs in the position of the pyrrolidine group (position 5 vs. 6 on pyrazine) (CAS: 1034711-12-0) .
- Activity: Positional isomerism may alter binding affinity. No direct activity data reported, but pyrazin-2-amine derivatives are known for ICMT inhibition, with IC₅₀ values as low as 0.0014 μM when substituted with aryl groups (e.g., 6-(3-methoxyphenyl)pyrazin-2-amine) .
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
- Structure : Pyrimidine core (two nitrogens at positions 1 and 3) with piperidine (six-membered ring) at position 6 and methyl at position 4 .
- Activity : Piperidine’s larger ring size and methyl substitution may enhance hydrophobic interactions in target binding. Used in crystallography studies for drug design due to nitrogen-rich heterocycles .
5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine
- Structure : Pyrimidine core with a methylpiperazine group (CAS: 235) .
- Synthesis : Prepared via Buchwald-Hartwig coupling, a method applicable to 6-(Pyrrolidin-1-yl)pyrazin-2-amine derivatives .
Heterocyclic Variants with Different Cores
6-(Piperazin-1-yl)pyridin-2-amine Hydrochloride
6-(3-(Aminomethyl)piperidin-1-yl)-N-methylpyrimidin-4-amine
- Structure: Pyrimidine core with a piperidine-aminomethyl substituent .
- Activity: The aminomethyl group may enhance interactions with charged residues in enzyme active sites, a strategy used in antimalarial agents .
Pharmacological and Physicochemical Comparison
Key Findings and Trends
Ring Size and Nitrogen Content :
- Pyrrolidine (5-membered) vs. piperidine/piperazine (6-membered): Smaller rings like pyrrolidine improve lipophilicity, while piperazine enhances solubility .
- Pyrazine vs. pyrimidine: Pyrazine’s adjacent nitrogens create distinct electronic effects, influencing binding to targets like ICMT .
Substituent Effects :
- Aryl groups (e.g., 3-methoxyphenyl) significantly boost potency in ICMT inhibitors .
- Basic amines (e.g., piperazine) enhance solubility and target engagement in charged environments .
Synthetic Accessibility :
- Buchwald-Hartwig coupling is a versatile method for introducing amine substituents to pyrazine/pyrimidine cores .
Biological Activity
6-(Pyrrolidin-1-yl)pyrazin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications in various therapeutic areas, supported by data tables and case studies.
Synthesis of this compound
The synthesis of this compound involves multi-step reactions typically starting from pyrazine derivatives. The introduction of the pyrrolidine moiety can be achieved through nucleophilic substitution or coupling reactions. Detailed methodologies can vary, but common approaches include:
- Nucleophilic Substitution : Reacting a suitable pyrazine derivative with a pyrrolidine reagent.
- Coupling Reactions : Utilizing palladium-catalyzed cross-coupling techniques to form the desired compound.
Anticancer Properties
Recent studies have demonstrated that compounds related to this compound exhibit significant anticancer activity. For instance, analogs have shown efficacy against various cancer cell lines, with IC50 values indicating potent inhibitory effects:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.18 |
| Compound B | A549 | 0.13 |
| Compound C | Colo-205 | 0.19 |
These results suggest that modifications to the pyrazine core can enhance biological activity against cancer cells .
Neuroprotective Effects
In neuropharmacology, compounds similar to this compound have been investigated for their neuroprotective properties. One study indicated that derivatives could inhibit apoptosis in neuronal cell lines by modulating mitochondrial pathways:
| Compound | EC50 (µM) | Mechanism |
|---|---|---|
| Compound D | 3.68 | Inhibition of caspase activity |
| Compound E | 5.44 | Upregulation of Bcl-2/Bax ratio |
These findings highlight the potential for developing neuroprotective agents targeting conditions like Alzheimer's disease .
Antimicrobial Activity
The antimicrobial properties of pyrazine derivatives have also been explored. Compounds related to this compound exhibit activity against various bacterial strains, showing promise as antibiotic agents:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Compound F | E. coli | 16 |
| Compound G | S. aureus | 8 |
These results indicate a potential role for this compound class in treating bacterial infections .
Case Study 1: Anticancer Activity
A study published in MDPI demonstrated that a series of pyrazine derivatives, including those structurally related to this compound, exhibited significant anticancer activity against breast and lung cancer cell lines. The study utilized flow cytometry to assess apoptosis and found that certain compounds induced cell cycle arrest and apoptosis in MCF-7 cells.
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of pyrazine derivatives in models of oxidative stress-induced neuronal death. The study showed that specific compounds could significantly reduce cell death rates and improve cellular viability through the modulation of apoptotic pathways.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for optimizing the synthesis of 6-(Pyrrolidin-1-yl)pyrazin-2-amine to improve yield and purity?
- Methodological Answer : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution (SNAr) for functionalization of the pyrazine core. For example, coupling pyrrolidine with 6-chloropyrazin-2-amine derivatives under conditions such as Na2CO3 (3.0 eq.), Pd(PPh3)4 (10 mol%), and a DME:H2O (10:1) solvent system at 150 °C for 1 hour can enhance regioselectivity . Monitor reaction progress via HPLC or LC-MS to optimize stoichiometry and solvent ratios.
Q. Which spectroscopic techniques are most effective for characterizing this compound and verifying its structural integrity?
- Methodological Answer : Combine 1H/13C NMR to confirm substitution patterns (e.g., pyrrolidine integration and pyrazine ring protons). IR spectroscopy can identify amine N-H stretches (~3300 cm⁻¹) and aromatic C-N vibrations. High-resolution mass spectrometry (HRMS) validates molecular weight accuracy (±5 ppm). For crystalline derivatives, single-crystal X-ray diffraction (as in pyrimidin-2-amine analogs) provides unambiguous structural confirmation .
Q. How can researchers design preliminary biological activity screens for this compound?
- Methodological Answer : Prioritize assays based on structural analogs. For instance, pyridazin-3-amine derivatives exhibit activity in kinase inhibition or antimicrobial studies . Use in vitro enzyme inhibition assays (e.g., kinase panels) or bacterial growth inhibition tests (MIC determination). Ensure solubility by preparing stock solutions in DMSO (≤0.1% final concentration) and include positive controls (e.g., staurosporine for kinases) .
Advanced Research Questions
Q. What strategies address contradictions in structure-activity relationship (SAR) data for this compound derivatives?
- Methodological Answer : When SAR inconsistencies arise (e.g., variable potency in kinase inhibition), employ computational docking to model ligand-receptor interactions. Compare binding poses of active/inactive analogs using software like AutoDock Vina. Validate hypotheses by synthesizing targeted derivatives (e.g., substituting pyrrolidine with piperidine or morpholine) and testing in parallel assays .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer : Use QSAR models to predict logP, solubility, and metabolic stability. Tools like Schrödinger’s QikProp or SwissADME analyze substituent effects on bioavailability. For example, reducing pyrrolidine’s basicity (via N-alkylation) may improve blood-brain barrier penetration if CNS activity is desired . Validate predictions with in vitro assays (e.g., Caco-2 permeability or microsomal stability tests).
Q. What experimental approaches resolve discrepancies in reported synthetic routes for analogous pyrazin-2-amine derivatives?
- Methodological Answer : Replicate conflicting protocols (e.g., solvent systems, catalysts) under controlled conditions. For instance, compare DMF vs. DME/H2O in SNAr reactions to isolate solvent polarity effects . Characterize intermediates via in situ FTIR or reaction calorimetry to identify side reactions (e.g., hydrolysis or dimerization). Publish reproducible protocols with detailed kinetic data .
Q. How should researchers investigate the stability of this compound under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37 °C. Monitor degradation via LC-MS/MS over 24–72 hours. Identify degradation products (e.g., hydrolyzed pyrrolidine or oxidized pyrazine) and modify the structure (e.g., introduce electron-withdrawing groups) to enhance stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
